![molecular formula C19H16ClN5 B2691043 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900873-44-1](/img/structure/B2691043.png)
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
The molecular structure of this compound features a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Cancer Research
- Mechanism of Action : This compound interacts with cyclin-dependent kinase 2 (CDK2) , a key regulator of cell cycle progression. CDK2 inhibition can disrupt cell division and potentially impact cancer growth .
- In Vitro Anticancer Activity : Studies have shown that this compound exhibits significant inhibitory activity against cancer cells, with IC50 values comparable to the control drug sorafenib .
Inflammation and Immune Response
- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory effects of this compound. It may modulate immune responses and attenuate inflammation .
Neurological Disorders
- Neuroprotective Potential : Some investigations suggest that this compound could have neuroprotective properties. Further studies are needed to explore its impact on neurodegenerative diseases .
Cardiovascular Research
- Vasodilatory Effects : Preliminary data indicate that this compound may have vasodilatory effects, potentially impacting blood flow and cardiovascular health .
Antiviral Activity
- Antiviral Potential : While more research is required, there are indications that this compound might exhibit antiviral activity. Investigations have focused on its effects against specific viruses .
Metabolic Disorders
- Metabolic Modulation : Researchers have explored the impact of this compound on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, or other metabolic processes .
Mechanism of Action
Target of Action
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can potentially halt the proliferation of cancer cells .
Mode of Action
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine binds to the ATP-binding site of CDK2, preventing its activation. This inhibition disrupts the phosphorylation of downstream targets necessary for cell cycle progression. As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine affects several biochemical pathways. Key pathways include the retinoblastoma (Rb) pathway, where the phosphorylation of the Rb protein is inhibited, preventing the release of E2F transcription factors necessary for DNA synthesis. This disruption leads to a halt in cell cycle progression and can trigger apoptotic pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are critical for its bioavailability. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence the compound’s half-life and overall efficacy .
Result of Action
The molecular and cellular effects of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the proliferation of cancer cells, leading to reduced tumor growth. Additionally, the compound’s action can sensitize cancer cells to other therapeutic agents, enhancing the overall treatment efficacy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. For instance, acidic or basic environments can affect the compound’s solubility and absorption. Temperature variations can impact its stability, and interactions with other drugs can alter its pharmacokinetic profile. Understanding these factors is crucial for optimizing the compound’s therapeutic potential .
: Information synthesized from various sources on the mechanism of action of similar compounds.
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-5-4-8-21-10-14)25-19(24-13)16(12-23-25)15-6-2-3-7-17(15)20/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQCWUFBROSEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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